

Application Notes and Protocols: Methods for the Total Synthesis of Altromycin C

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Compound of Interest		
Compound Name:	Altromycin C	
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Introduction

Altromycins are a family of pluramycin-like antibiotics with significant Gram-positive antibacterial and anticancer activity.[1] Their complex molecular architecture, featuring a tetracyclic aglycone core and a unique branched C-glycoside substructure, has made them a challenging target for total synthesis. To date, a total synthesis of **Altromycin C** has not been reported. However, significant progress has been made in the synthesis of its key components, namely the altromycin aglycone and the branched C-glycoside of the related Altromycin B.

These application notes provide a detailed overview of the synthetic strategies and experimental protocols for the synthesis of the altromycin aglycone, based on the seminal work of Fei and McDonald.[1][2] The methodologies described herein offer a foundational framework for researchers engaged in the synthesis of altromycins and other complex polyketide natural products.

Retrosynthetic Analysis of the Altromycin Aglycone

The synthetic approach towards the altromycin aglycone hinges on a convergent strategy. The core tetracyclic ring system is assembled through a series of Claisen condensations and aromatizations to form an anthracene intermediate, which then undergoes pyrone ring annulation. The characteristic epoxide side chain is introduced enantioselectively at a late stage.





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Caption: Retrosynthetic analysis of the Altromycin aglycone.

Key Experimental Protocols

The following protocols are adapted from the work of Fei and McDonald and represent key transformations in the synthesis of the altromycin aglycone.[1][2]

Protocol 1: Synthesis of the Tetracyclic Pyrone (3)

This protocol describes the crucial pyrone ring annulation to form the tetracyclic core.

Materials:

- Anthracene derivative (17)
- 1-chloro-N,N,2-trimethyl-1-propenylamine
- Dichloromethane (CH2Cl2), anhydrous
- Argon atmosphere
- Standard glassware for anhydrous reactions

Procedure:

- To a solution of the anthracene acid (17) in anhydrous CH2Cl2 at 0 °C under an argon atmosphere, add 1-chloro-N,N,2-trimethyl-1-propenylamine.
- Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2 hours.
- Monitor the reaction by thin-layer chromatography (TLC) for the consumption of the starting material.



- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3).
- Extract the aqueous layer with CH2Cl2 (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the tetracyclic pyrone
 (3).

Protocol 2: Enantioselective Dihydroxylation and Epoxidation

This protocol details the introduction of the chiral epoxide side chain.

Materials:

- Tetracyclic pyrone derivative (19)
- AD-mix-β
- tert-butanol (t-BuOH)
- Water (H2O)
- Methanesulfonyl chloride (MsCl)
- Triethylamine (Et3N)
- Dichloromethane (CH2Cl2), anhydrous
- Potassium carbonate (K2CO3)
- Methanol (MeOH)

Procedure:



- Dihydroxylation: To a solution of the tetracyclic pyrone (19) in a mixture of t-BuOH and H2O at 0 °C, add AD-mix-β.
- Stir the mixture vigorously at 0 °C for 24 hours.
- Quench the reaction by adding solid sodium sulfite (Na2SO3) and stir for an additional hour.
- Extract the mixture with ethyl acetate (EtOAc) (3 x 30 mL).
- Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
- Purify the crude diol (20) by flash chromatography.
- Mesylation: To a solution of the diol (20) and Et3N in anhydrous CH2Cl2 at 0 °C, add MsCl dropwise.
- Stir the reaction at 0 °C for 1 hour.
- Dilute the reaction with CH2Cl2 and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
- Epoxidation: Dissolve the crude mesylate in MeOH and add K2CO3.
- Stir the mixture at room temperature for 2 hours.
- Remove the solvent under reduced pressure and partition the residue between EtOAc and water.
- Extract the aqueous layer with EtOAc (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
- Purify the residue by column chromatography to yield the altromycin aglycone precursor.



Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of the altromycin aglycone.[1][2]

Step	Product	Starting Material	Reagents and Conditions	Yield (%)	Notes
Pyrone Annulation	Tetracyclic Pyrone (3)	Acid (17)	1-chloro- N,N,2- trimethyl-1- propenylamin e, CH2Cl2	86	Spontaneous cyclization
Asymmetric Dihydroxylati on	Diol (20)	Alkene (19)	AD-mix-β, t- BuOH/H2O	-	13:1 enantiomeric ratio
Global O- deprotection	Anthrone tetraol (21)	Protected Diol	AlCl3, tert- butanethiol	-	-
Quinone Formation	Partially protected quinone (22)	Tetraol (21)	1. TIPSOTf, 2,6-lutidine; 2. H2O, PhI(OAc)2	-	One-pot procedure

Yields were not explicitly provided for all steps in the primary communication but were described as efficient.

Synthesis of the Branched C-Glycoside Substructure

A separate body of work by Koo and McDonald focuses on the synthesis of the branched C-glycoside substructure of Altromycin B.[3] This synthesis commences from a non-carbohydrate precursor and utilizes a tungsten-catalyzed cycloisomerization of an alkynyl alcohol as a key step to construct the dihydropyran ring.[3] Subsequent functional group manipulations, including a Stille cross-coupling reaction, lead to the desired branched C-arylglycoside.[3]



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